![molecular formula C24H32O2 B14373363 [1,1'-Biphenyl]-4-YL dodecanoate CAS No. 89810-46-8](/img/structure/B14373363.png)
[1,1'-Biphenyl]-4-YL dodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-4-YL dodecanoate is an organic compound that combines the structural features of biphenyl and dodecanoate Biphenyl is an aromatic hydrocarbon with two connected benzene rings, while dodecanoate is a medium-chain fatty acid anion derived from dodecanoic acid (lauric acid)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-YL dodecanoate typically involves esterification reactions. One common method is the reaction of 4-hydroxybiphenyl with dodecanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of [1,1’-Biphenyl]-4-YL dodecanoate may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-4-YL dodecanoate can undergo oxidation reactions, particularly at the benzylic position of the biphenyl moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the ester functional group, converting it to an alcohol. Lithium aluminum hydride (LiAlH4) is a typical reducing agent used for this purpose.
Substitution: The biphenyl ring can participate in electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones at the benzylic position
Reduction: Formation of alcohols from esters
Substitution: Introduction of nitro groups on the biphenyl ring
Applications De Recherche Scientifique
[1,1’-Biphenyl]-4-YL dodecanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying esterification and substitution reactions.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-4-YL dodecanoate depends on its interaction with biological targets. The biphenyl moiety can interact with hydrophobic regions of proteins, while the dodecanoate chain can insert into lipid bilayers, affecting membrane fluidity and function. These interactions can disrupt microbial cell membranes, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
[1,1’-Biphenyl]-4-YL acetate: Similar structure but with a shorter acyl chain.
[1,1’-Biphenyl]-4-YL hexanoate: Another ester with a medium-chain fatty acid.
[1,1’-Biphenyl]-4-YL octanoate: Similar ester with an eight-carbon acyl chain.
Uniqueness: [1,1’-Biphenyl]-4-YL dodecanoate is unique due to its longer dodecanoate chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for membrane interaction. This makes it particularly useful in applications requiring amphiphilic compounds.
Propriétés
Numéro CAS |
89810-46-8 |
|---|---|
Formule moléculaire |
C24H32O2 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
(4-phenylphenyl) dodecanoate |
InChI |
InChI=1S/C24H32O2/c1-2-3-4-5-6-7-8-9-13-16-24(25)26-23-19-17-22(18-20-23)21-14-11-10-12-15-21/h10-12,14-15,17-20H,2-9,13,16H2,1H3 |
Clé InChI |
LCRGZXAZWAIIGQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


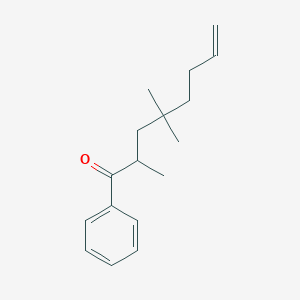
![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14373295.png)
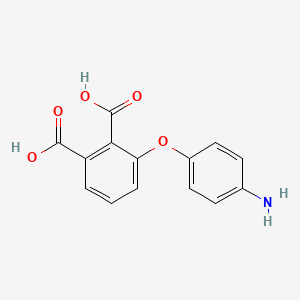
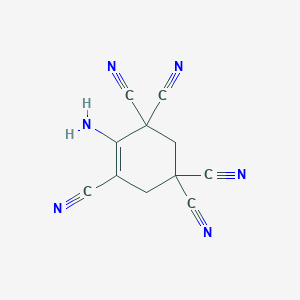
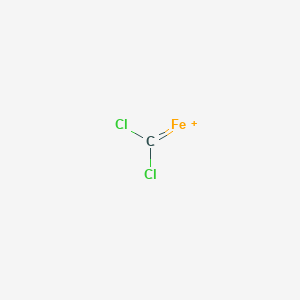
![2,3-Diphenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B14373314.png)
![1-(4-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373322.png)
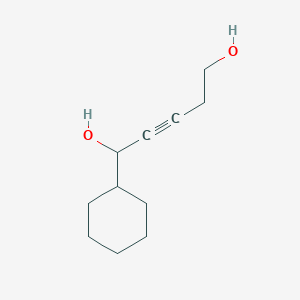


![1-(3-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373339.png)
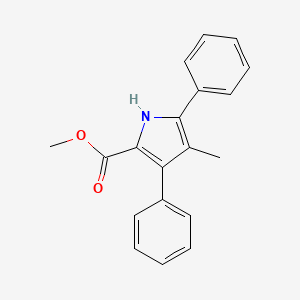

![1,2,3,4,6,7,10,10a-Octahydropyrimido[1,2-a]azepine](/img/structure/B14373364.png)
